molecular formula C2HBrN2S B13898127 3-Bromo-1,2,5-thiadiazole

3-Bromo-1,2,5-thiadiazole

Cat. No.: B13898127
M. Wt: 165.01 g/mol
InChI Key: PDUOISXIWSGDHH-UHFFFAOYSA-N
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Description

3-Bromo-1,2,5-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and a bromine atom attached to the third carbon. This compound is part of the thiadiazole family, known for its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,5-thiadiazole typically involves the bromination of 1,2,5-thiadiazole. One common method includes the reaction of 1,2,5-thiadiazole with bromine in the presence of an oxidant. The reaction proceeds through the formation of an intermediate, which is then further brominated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-1,2,5-thiadiazole varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, materials science, and biological research.

Properties

IUPAC Name

3-bromo-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-1-4-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUOISXIWSGDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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